Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Overview
Description
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate is a type of organic compound known as spiroacetals. It has a unique structure and has been studied for potential applications in various fields of research and industry. The compound has a CAS Number of 1523572-08-8 and a molecular weight of 170.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c1-2-12-8(10)7-3-9(4-7)5-11-6-9/h7H,2-6H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a light yellow powder . It should be stored at 0-8°C .Scientific Research Applications
Ethylene Oxide Sterilization
Ethylene Oxide Sterilization of Medical Devices
Ethylene oxide (EO) is a sterilizing agent with a significant emergence in the development and sterilization of new medical devices. Despite EO being different from Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, the study highlights the critical aspects of EO sterilization, including its mechanism, toxicity, cycle design, and validation. This research could provide a foundation for understanding the sterilization potential of various ethyl compounds in medical applications (Mendes, Brandão, & Silva, 2007).
Antioxidant Activity in Foods
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), while distinct, shares a similar ethyl group to this compound. This review focuses on EC's occurrence, genotoxicity, and carcinogenicity in fermented foods and beverages, offering insights into the health implications and chemical reactions of ethyl compounds in food science (Weber & Sharypov, 2009).
CO2 Utilization in Chemical Processes
CO2 Utilization Developments in Conversion Processes
Although not directly related to this compound, this study explores the utilization of CO2 in producing value-added chemicals, including those involving ethyl groups. It reviews mature to innovative technologies for CO2 conversion, potentially providing a background for understanding how ethyl compounds could be synthesized or used in carbon capture and utilization processes (Alper & Orhan, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)7-3-9(4-7)5-11-6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQXTFKVRNMDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268706 | |
Record name | Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523572-08-8 | |
Record name | Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523572-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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